molecular formula C6H8N2O4 B12861446 Ethyl 3,5-dioxopyrazolidine-1-carboxylate

Ethyl 3,5-dioxopyrazolidine-1-carboxylate

Cat. No.: B12861446
M. Wt: 172.14 g/mol
InChI Key: RHEGQJNZPUOXRI-UHFFFAOYSA-N
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Description

Ethyl 3,5-dioxopyrazolidine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with two keto groups at positions 3 and 5, and an ethyl ester group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diethyl oxalate under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Hydrazine derivative and diethyl oxalate.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The hydrazine derivative is reacted with diethyl oxalate in the presence of an acid catalyst, leading to the formation of the pyrazolidine ring with keto groups at positions 3 and 5.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dioxopyrazolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrazolidine derivatives.

Scientific Research Applications

Ethyl 3,5-dioxopyrazolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3,5-dioxopyrazolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The keto groups and ester functionality play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be compared with other similar compounds in the pyrazolidine family:

    Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate: Similar in structure but with phenyl groups instead of keto groups.

    Ethyl 3,5-dioxopyrrolidine-1-carboxylate: Similar but with a pyrrolidine ring instead of a pyrazolidine ring.

    Ethyl 3,5-dioxo-1,2,4-triazolidine-1-carboxylate: Contains a triazolidine ring with similar functional groups.

These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

ethyl 3,5-dioxopyrazolidine-1-carboxylate

InChI

InChI=1S/C6H8N2O4/c1-2-12-6(11)8-5(10)3-4(9)7-8/h2-3H2,1H3,(H,7,9)

InChI Key

RHEGQJNZPUOXRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)CC(=O)N1

Origin of Product

United States

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